molecular formula C12H13N B1583750 2,5-Dimethyl-1-phenylpyrrole CAS No. 83-24-9

2,5-Dimethyl-1-phenylpyrrole

Cat. No. B1583750
CAS RN: 83-24-9
M. Wt: 171.24 g/mol
InChI Key: JNXIFVSGXLGULI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylpyrrole is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da . This compound is also known by other names such as 1H-Pyrrole, 2,5-dimethyl-1-phenyl- .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1-phenylpyrrole consists of a pyrrole ring system with two methyl groups and one phenyl group attached . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2,5-Dimethyl-1-phenylpyrrole has a molecular weight of 171.24 g/mol . Its exact mass is 171.104799 g/mol . More detailed physical and chemical properties may be found in specific databases .

Scientific Research Applications

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Method : Pyrrole containing analogs are synthesized and tested for their biological activity. The structure–activity relationship studies are conducted along with their therapeutic applications .
  • Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products. The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Experimental Cancer Drug

  • Field : Oncology
  • Application : 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer .
  • Method : This compound is likely tested in preclinical and clinical trials to evaluate its safety and efficacy in treating cancer .
  • Results : It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis and mastocytosis .
  • Chemical Properties : “2,5-Dimethyl-1-phenylpyrrole” is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .
  • Safety Measures : In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .
  • Availability : This compound is available for purchase from various chemical suppliers .
  • Chemical Properties : “2,5-Dimethyl-1-phenylpyrrole” is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .
  • Safety Measures : In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .
  • Availability : This compound is available for purchase from various chemical suppliers .

Safety And Hazards

2,5-Dimethyl-1-phenylpyrrole is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXIFVSGXLGULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058889
Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-phenylpyrrole

CAS RN

83-24-9
Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Record name 2,5-dimethyl-1-phenyl-1H-pyrrole
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Record name 2,5-DIMETHYL-1-PHENYLPYRROLE
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Synthesis routes and methods

Procedure details

A 25 mL round-bottom flask was charged with aniline (1 mL, 8.77 mmol), hexane-2,5-dione (4 mL, 43.86 mmol) and AcOH (5 mL). The reaction mixture was refluxed for 4 hrs. The mixture was diluted with HCl (10%) and extracted with EtOAc. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure to give 190 mg of compound 4 (75%). MS [M++1]=172, LC-MS: tR=2.54 min.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
MAV Ribeiro da Silva… - The Journal of Physical …, 2010 - ACS Publications
Thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole have been determined by using a combination of calorimetric …
Number of citations: 15 pubs.acs.org
C Alemán, VM Domingo, L Juliá - The Journal of Physical …, 2001 - ACS Publications
We present a detailed computational study of the geometric structure and torsional potential of 1-phenylpyrrole, 2,5-dimethyl-1-phenylpyrrole, 3,4-bis(methylsulfanyl)-1-phenylpyrrole, …
Number of citations: 18 pubs.acs.org
VM Domingo, E Brillas, X Torrelles, J Rius… - Journal of Organic …, 2001 - academia.edu
Short-chain oligomers are suitable models to study the electronic properties in conducting polymers. 1, 2 One particular aspect of interest is the generation, analysis, and stability of their …
Number of citations: 21 www.academia.edu
DJ Shaw, WF Wood - Journal of Chemical Education, 1992 - ACS Publications
Preparation of 2,5-dimethyl-1-phenylpyrrole Page 1 edited by ARDEN P. ZIPP SUNV-Conland the microscale laboratory mnland,w,, Preparation of 2,s-Dimethyl-l-Phenylpyrrole Dennis J. Shaw …
Number of citations: 19 pubs.acs.org
SY Park, MS Chun, JS Song, HJ Kim - Bulletin of the Korean Chemical …, 2005 - Citeseer
Electrospray ionization mass spectrometry (ESI MS) was used, along with gas chromatography-mass spectrometry (GC-MS), to monitor Paal-Knorr synthesis of 2, 5-dimethyl-1-…
Number of citations: 7 citeseerx.ist.psu.edu
M Zajac, A Sobczak, W Malinka… - Acta Poloniae …, 2010 - europepmc.org
The first-order reaction of solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl) ethyl]-2, 5-dimethyl-1-phenylpyrrole-3, 4-dicarboximide (PDI) was investigated as a function of pH at 333, …
Number of citations: 4 europepmc.org
A Sobczak, M Zajac, W Malinka… - Acta Poloniae …, 2010 - europepmc.org
The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl) ethyl]-2, 5-dimethyl-1-phenylpyrrole-3, 4-dicarboximide (PDI; a derivative with an analgesic activity) was studied in order to …
Number of citations: 1 europepmc.org
A REDZICKA - ptfarm.pl
The first-order reaction of solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl) ethyl]-2, 5-dimethyl-1-phenylpyrrole-3, 4-dicarboximide (PDI) was investigated as a function of pH at 333, …
Number of citations: 5 www.ptfarm.pl
Z Gong, Y Lei, P Zhou, Z Zhang - New Journal of Chemistry, 2017 - pubs.rsc.org
In this study, the one-pot heterocyclization of nitro compounds with 2,5-hexadione was studied for the synthesis of N-substituted pyrroles via a Paal–Knorr condensation process. The …
Number of citations: 27 pubs.rsc.org
JM Vernon, M Ahmed, JM Moran - Journal of the Chemical Society …, 1977 - pubs.rsc.org
1,4-Dihydro-1,4-dimethylnaphthalen-1,4-imine derivatives have been prepared via cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate and of tetrachlorobenzyne to 1,…
Number of citations: 7 pubs.rsc.org

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